O-ethyl benzoylthiocarbamate O-ethyl benzoylthiocarbamate
Brand Name: Vulcanchem
CAS No.: 6958-78-7
VCID: VC16113729
InChI: InChI=1S/C10H11NO2S/c1-2-13-10(14)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14)
SMILES:
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol

O-ethyl benzoylthiocarbamate

CAS No.: 6958-78-7

Cat. No.: VC16113729

Molecular Formula: C10H11NO2S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

O-ethyl benzoylthiocarbamate - 6958-78-7

Specification

CAS No. 6958-78-7
Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
IUPAC Name O-ethyl N-benzoylcarbamothioate
Standard InChI InChI=1S/C10H11NO2S/c1-2-13-10(14)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14)
Standard InChI Key GCMIBRWGMZXOOW-UHFFFAOYSA-N
Canonical SMILES CCOC(=S)NC(=O)C1=CC=CC=C1

Introduction

Thiocarbamates are characterized by a central N–H group flanked by carbonyl (C=O) and thiocarbonyl (C=S) functionalities. In O-ethyl-N-ethoxycarbonylthiocarbamate (II), X-ray diffraction revealed a synperiplanar orientation between the C=S bond and the N–H group, while the C=O bond adopted an antiperiplanar arrangement relative to N–H . This conformational preference stabilizes the molecule through intramolecular hydrogen bonding (N–H⋯S=C) and dimerization via intermolecular N–H⋯S interactions, with N⋯S distances of 3.352 Å .

For O-ethyl benzoylthiocarbamate, the substitution of the ethoxycarbonyl group (C₂H₅OC(O)–) with a benzoyl moiety (C₆H₅C(O)–) is expected to introduce additional steric and electronic effects. The planar benzoyl group may promote π-π stacking interactions in the solid state, as observed in O,S-diethyl-N-(4-benzoyl)imidothiocarbonates .

Synthetic Pathways and Reactivity

Synthesis of O-Alkyl-N-Acylthiocarbamates

The general synthesis of thiocarbamates involves the reaction of isothiocyanates with alcohols. For example, O-ethyl-N-ethoxycarbonylthiocarbamate (II) was prepared via the addition of CH₃CH₂OC(O)NCS to ethanol . By analogy, O-ethyl benzoylthiocarbamate could be synthesized through the reaction of benzoyl isothiocyanate (C₆H₅C(O)NCS) with ethanol:

C₆H₅C(O)NCS + CH₃CH₂OH → C₆H₅C(O)N(H)C(S)OCH₂CH₃\text{C₆H₅C(O)NCS + CH₃CH₂OH → C₆H₅C(O)N(H)C(S)OCH₂CH₃}

This method typically yields thiocarbamates in high purity after recrystallization from hexane/ethyl acetate mixtures .

Derivatization to Imidothiocarbonates

Thiocarbamates undergo S-alkylation to form imidothiocarbonates. For instance, treating O-ethyl-N-ethoxycarbonylthiocarbamate (II) with methyl iodide produced CH₃CH₂OC(O)N=C(SCH₃)OCH₂CH₃ (IV) . Similarly, O-ethyl benzoylthiocarbamate could react with alkyl halides to generate derivatives with modified electronic properties.

Spectroscopic Characterization

Infrared Spectroscopy

In O-ethyl-N-ethoxycarbonylthiocarbamate (II), key IR absorptions include:

  • υ(N–H): 3258 cm⁻¹ (broad, medium intensity)

  • υ(C=O): 1740 cm⁻¹ (strong)

  • υ(C=S): 1262 cm⁻¹ (medium)

For O-ethyl benzoylthiocarbamate, the C=O stretch is expected to shift to ~1680–1700 cm⁻¹ due to conjugation with the aromatic ring, while the C=S absorption may appear near 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR data for II include:

  • N–H proton: δ 8.49 ppm (broad singlet, 1JHN^1J_{HN} = 46.32 Hz)

  • OCH₂CH₃: δ 4.20 ppm (quartet, 3JHH^3J_{HH} = 7.1 Hz)

The benzoyl group in O-ethyl benzoylthiocarbamate would introduce aromatic protons (δ 7.4–8.1 ppm) and a downfield-shifted carbonyl carbon (δ ~165 ppm in ¹³C NMR).

Crystallographic and Conformational Analysis

Crystal structures of related thiocarbamates reveal hydrogen-bonded dimers as a recurring motif. For example, compound I (O-methyl-N-ethoxycarbonylthiocarbamate) crystallizes in the monoclinic space group P21/nP2_1/n with lattice parameters a=4.2450(1)a = 4.2450(1) Å, b=18.4992(5)b = 18.4992(5) Å, and c=9.8759(3)c = 9.8759(3) Å . The antiperiplanar orientation of C=O and N–H minimizes steric clashes, while the synperiplanar C=S/N–H arrangement facilitates dimerization .

In O-ethyl benzoylthiocarbamate, the bulkier benzoyl group may disrupt crystal packing, potentially leading to triclinic or lower-symmetry space groups.

Applications and Further Research

Thiocarbamates serve as intermediates in agrochemicals and pharmaceuticals. The benzoyl variant’s extended π-system could enhance binding to biological targets, warranting studies on its:

  • Herbicidal activity: Analogous to dithiocarbamates used in crop protection.

  • Metal chelation: Potential use in catalysis or heavy-metal remediation.

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